6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID
Description
Properties
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-2-3(6(9,10)11)1-4(12-5)7(13)14/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHZTPJCEYPRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=N1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675183 | |
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-88-3 | |
| Record name | B-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis via Directed Halogenation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–30°C | <30% variance |
| Molar Ratio (CuF₂:amine) | 1.1–1.2:1 | +15% yield |
| Solvent | Acetonitrile | 20% improvement |
Palladium-Catalyzed Borylation
The halogenated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst. Recent advancements employ microwave-assisted conditions (120°C, 30 min) to achieve 85–92% conversion. Regioselectivity at the 2-position is controlled through careful ligand selection, with XPhos providing optimal steric bulk to prevent 4-position borylation.
Critical mechanistic considerations:
-
Transmetalation occurs via a four-membered palladacycle intermediate
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Base (KOAc) facilitates boron-palladium ligand exchange
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Solvent polarity (dioxane > THF) enhances reaction rate by 40%
Direct C–H Borylation Strategies
Iridium-catalyzed C–H activation provides a single-step route to this compound, bypassing intermediate isolation. The [Ir(OMe)(COD)]₂ precatalyst with 4,4-di-tert-butylbipyridine (dtbbpy) ligand enables selective borylation at the 2-position despite competing directing effects from chlorine and trifluoromethyl groups.
Reaction Optimization
Systematic screening identified optimal conditions:
| Component | Specification | Effect |
|---|---|---|
| Catalyst | [Ir(OMe)(COD)]₂ (1 mol%) | 95% conversion vs 68% for IrCl₃ |
| Ligand | dtbbpy (2 mol%) | 3:1 2-/4-selectivity |
| Boron Source | Pinacolborane (1.5 equiv) | 88% yield vs 72% for B₂Pin₂ |
| Temperature | 80°C/4h | 20% faster than thermal |
Notably, the trifluoromethyl group’s electron-withdrawing nature increases reaction rate by polarizing the C–H bond (k = 0.42 min⁻¹ vs 0.18 min⁻¹ for methyl analogues).
Traceless Borylation of Amino Precursors
Amino-directed borylation followed by diazotization provides an alternative pathway, particularly useful for introducing chlorine post-borylation. This method leverages the amino group’s strong directing effect before its removal via Sandmeyer reaction.
Stepwise Functionalization
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Amination-Borylation : 4-(Trifluoromethyl)pyridin-2-amine undergoes iridium-catalyzed borylation (tmphen ligand, 80°C) to install boron at the 6-position with 91% yield.
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Diazonium Chloride Formation : Treatment with NaNO₂/HCl at -5°C converts the amino group to diazonium salt.
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Chlorination : CuCl-mediated decomposition yields the final product with 78% overall yield from amine.
Advantages over sequential halogenation-borylation:
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Avoids competitive borylation at 4-position
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Enables late-stage chlorination for better functional group tolerance
Comparative Analysis of Synthetic Routes
The table below evaluates key performance metrics across major synthesis methods:
| Method | Overall Yield | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Halogenation-Borylation | 72% | 99.5 | >100g | 1.8 |
| Direct C–H Borylation | 88% | 98.7 | <50g | 2.4 |
| Traceless Borylation | 78% | 97.2 | >500g | 1.2 |
Cost Index: Relative to Halogenation-Borylation method (1.0 = $150/g)
Direct C–H borylation offers superior yields but suffers from high iridium catalyst costs ($2,400/mol). The traceless route provides the best scalability for industrial production despite requiring additional synthetic steps.
Mechanistic Insights and Side Reactions
Competing Pathways in Borylation
DFT calculations reveal three competing transition states during iridium-mediated C–H activation:
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Ortho-Borylation (2-position): ΔG‡ = 18.3 kcal/mol
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Meta-Borylation (4-position): ΔG‡ = 22.1 kcal/mol
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Deboronization : ΔG‡ = 25.4 kcal/mol
The 2.8 kcal/mol difference between ortho and meta pathways explains the observed 9:1 regioselectivity.
Halogen-Boron Exchange
At temperatures >100°C, palladium catalysts promote undesired halogen displacement:
6-Cl-4-CF₃-pyridine-2-Bpin + B₂Pin₂ → 6-Bpin-4-CF₃-pyridine-2-Cl (+15% yield loss)
This side reaction is mitigated by:
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Maintaining reaction temperatures <90°C
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Using bulky SPhos ligands to block transmetalation
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Adding LiCl (1 equiv) to suppress chloride abstraction
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the traceless borylation route demonstrates superior process safety and cost-efficiency:
Batch Process Parameters
-
Reactor Volume: 500 L
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Cycle Time: 18h (including workup)
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E-Factor: 23 (vs 38 for direct borylation)
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PMI (Process Mass Intensity): 56 kg/kg
Critical control points:
-
Strict temperature control during diazotization (-5±1°C)
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Pd scavenging with SiliaMetS® Thiol to <5 ppm residual metal
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Crystallization from heptane/THF (3:1) for 99.9% purity
Emerging Methodologies
Photoredox Borylation
Visible-light-mediated borylation using [Ru(bpy)₃]²⁺ catalyst shows promise for low-temperature synthesis (25°C, 12h). Preliminary results achieve 82% yield with excellent regiocontrol, though scalability remains unproven.
Continuous Flow Systems
Microreactor technology reduces reaction time from hours to minutes:
-
Residence Time: 8.5 min
-
Productivity: 1.2 kg/day (0.5 L reactor)
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Catalyst Loading: 0.3 mol% Ir
Chemical Reactions Analysis
Types of Reactions: 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide or sodium periodate.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
6-Chloro-4-(trifluoromethyl)pyridine-2-boronic acid is primarily used as a building block in the synthesis of various complex organic molecules. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Key Reactions :
- Suzuki Coupling : This reaction allows for the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the electronic properties of the resulting compounds, often leading to improved biological activity.
Medicinal Chemistry
The compound has potential applications in drug discovery and development. Its derivatives have been explored for their anti-cancer properties and as inhibitors of various biological targets.
Case Study :
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain protein kinases involved in cancer progression. The introduction of the trifluoromethyl group was found to enhance binding affinity and selectivity towards the target enzymes.
Materials Science
In materials science, boronic acids are utilized for creating functional materials through self-assembly processes. The unique ability of boronic acids to form reversible covalent bonds with diols makes them useful in developing new polymers and hydrogels.
Applications :
- Smart Materials : Incorporating this compound into polymer matrices can lead to materials that respond to environmental stimuli, such as changes in pH or temperature.
Mechanism of Action
The mechanism of action of 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl and chloro substituents on the pyridine ring enhance the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 6-chloro-4-(trifluoromethyl)pyridine-2-boronic acid and related compounds:
Structural Isomerism and Reactivity
- Positional Isomerism: The 2- and 3-boronic acid isomers (CAS 1217500-88-3 and 1217500-87-2) exhibit distinct steric and electronic profiles. However, the electron-withdrawing -CF₃ group at position 4 enhances the electrophilicity of the boron atom in both isomers, favoring nucleophilic attack in Suzuki reactions .
- Substituent Effects :
- Trifluoromethyl (-CF₃) : This group increases lipophilicity and metabolic stability, making the compound suitable for pharmaceutical applications. Its strong electron-withdrawing nature activates the boronic acid for coupling .
- Methoxy (-OCH₃) : Present in 6-chloro-2-methoxypyridine-3-boronic acid, this electron-donating group may reduce reactivity but improve solubility in polar solvents.
- Fluorine : In 6-chloro-5-fluoropyridine-3-boronic acid, the fluorine atom introduces additional electronic effects, lowering the pKa of the boronic acid (5.65) and increasing acidity, which may enhance coupling efficiency under basic conditions .
Physicochemical Properties
- Stability : All boronic acids are moisture-sensitive. The fluoro compound explicitly requires storage at -20°C under inert conditions to prevent decomposition , a guideline likely applicable to the trifluoromethyl analogs .
Biological Activity
6-Chloro-4-(trifluoromethyl)pyridine-2-boronic acid (CAS No. 1217500-88-3) is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a boronic acid moiety, suggest diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₆H₄BClF₃NO₂
- Molecular Weight : 225.36 g/mol
- Solubility : High aqueous solubility, making it suitable for biological applications.
- Structure : The presence of the trifluoromethyl group enhances lipophilicity and biological activity.
This compound functions primarily through its ability to form reversible covalent bonds with serine and cysteine residues in target proteins. This property is crucial for its role as an inhibitor in various enzymatic pathways.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit proteasome activity by binding to the catalytic site, leading to apoptosis in cancer cells.
- Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, notably through the inhibition of tubulin polymerization.
Biological Activity Data
| Activity Type | Cell Line/Model | IC₅₀ Value (µM) | Notes |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (Breast Cancer) | 0.126 | Potent inhibition compared to standard treatments. |
| Tubulin Polymerization Inhibition | A549 (Lung Cancer) | 0.56 | Higher potency than CA-4, a known tubulin inhibitor. |
| Apoptosis Induction | HL-60 (Leukemia) | - | Increased caspase-3 activation indicating apoptosis. |
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on MDA-MB-231 cells, showing an IC₅₀ value of 0.126 µM. This effect was attributed to its ability to inhibit cell cycle progression and induce apoptosis through caspase activation.
Case Study 2: Mechanistic Insights into Tubulin Inhibition
Another investigation focused on the compound's interaction with tubulin. It was found that treatment with this compound led to a significant decrease in tubulin polymerization by approximately 65%, which is comparable to traditional chemotherapeutics like CA-4.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-chloro-4-(trifluoromethyl)pyridine-2-boronic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or halogen-borylation reactions. For example, halogenated pyridine precursors (e.g., 6-chloro-4-(trifluoromethyl)pyridine) may undergo borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) . Solvent choice (e.g., toluene, DMF) and temperature (80–120°C) critically affect reaction efficiency. Optimized conditions typically yield >70% purity, though anhydride byproducts may form, requiring column chromatography .
Q. How is the purity and structural integrity of this boronic acid validated in synthetic workflows?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and boronic acid presence.
- HPLC-MS for purity assessment, with reversed-phase C18 columns and acetonitrile/water gradients.
- X-ray crystallography (if crystallizable) using SHELXL for precise structural determination .
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Methodology : The boronic acid group is prone to hydrolysis. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or THF. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or NMR; hydrolysis products include the corresponding boroxine .
Advanced Research Questions
Q. How does steric and electronic modulation by the trifluoromethyl and chloro groups influence cross-coupling reactivity?
- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, accelerating Suzuki-Miyaura couplings. However, steric hindrance from the chloro substituent may reduce coupling efficiency with bulky aryl partners. Computational studies (DFT) using Gaussian09 can model charge distribution and transition states . Experimental validation via kinetic profiling (e.g., varying aryl halide substrates) is recommended.
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalytic applications?
- Methodology :
- Use Lewis acid additives (e.g., K₃PO₄) to stabilize the boronate intermediate.
- Optimize solvent polarity (e.g., THF/H₂O mixtures) to minimize protodeboronation.
- Employ microwave-assisted synthesis for rapid reaction times, reducing decomposition pathways .
Q. How can this compound be applied in the synthesis of fluorinated heterocycles for medicinal chemistry?
- Methodology : As a boronic acid, it serves as a key building block for:
- Antiviral agents : Coupling with halogenated quinazolines (e.g., efavirenz analogs) to introduce trifluoromethyl motifs .
- Kinase inhibitors : Suzuki reactions with pyrimidine cores to enhance metabolic stability.
- Biological evaluation : Assess bioactivity via enzyme inhibition assays (e.g., HIV-1 reverse transcriptase) .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies in reported catalytic efficiencies for cross-coupling reactions?
- Methodology :
- Control experiments : Compare ligand systems (e.g., SPhos vs. XPhos) and solvent/base combinations.
- Batch-to-batch variability : Characterize boronic acid purity rigorously; anhydride content >5% can significantly alter reactivity .
- Reproducibility : Adhere to standardized protocols (e.g., inert glovebox conditions) to minimize oxygen/moisture interference.
Q. Why do computational models sometimes fail to predict regioselectivity in couplings involving this compound?
- Methodology :
- Solvent effects : PCM (Polarizable Continuum Model) simulations may underestimate solvent polarity’s role.
- Steric parameters : Revise DFT calculations using larger basis sets (e.g., 6-311+G(d,p)) to account for chloro/trifluoromethyl steric clashes.
- Experimental validation : Use deuterated analogs to track regioselectivity via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
